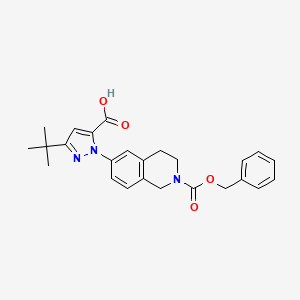

![molecular formula C7H5IN2 B1403167 2-Iodoimidazo[1,2-a]pyridine CAS No. 1373338-15-8](/img/structure/B1403167.png)

2-Iodoimidazo[1,2-a]pyridine

Vue d'ensemble

Description

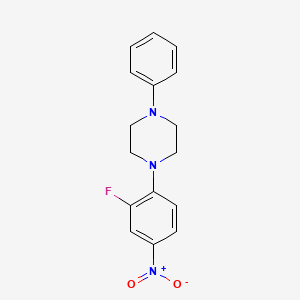

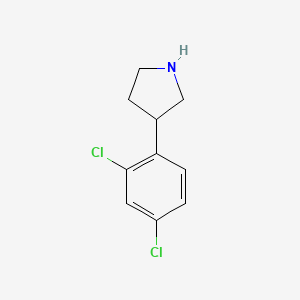

2-Iodoimidazo[1,2-a]pyridine is a type of heterocyclic compound . It is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . Its molecular formula is C7H5IN2 .

Synthesis Analysis

The synthesis of 2-Iodoimidazo[1,2-a]pyridine involves two complementary routes . The first route involves the copper-catalyzed iodine-mediated cyclizations of 2-aminopyridine with arylacetylenes followed by palladium-catalyzed cross-coupling reactions with phosphines . The second route requires the preparation of 2,3-diiodoimidazo[1,2-a]pyridine or 2-iodo-3-bromoimidazo[1,2-a]pyridine from 2-aminopyridine followed by palladium-catalyzed Suzuki/phosphination or a phosphination/Suzuki cross-coupling reactions sequence .Molecular Structure Analysis

The molecular structure of 2-Iodoimidazo[1,2-a]pyridine has been characterized by single crystal X-ray diffraction analysis . The molecular weight is 244.033 Da .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Applications De Recherche Scientifique

Synthesis Methods

I2O5-Mediated Iodocyclization : A method for synthesizing 3-iodoimidazo[1,2-a]pyridines using I2O5-mediated iodocyclization of N-(1-arylallyl)pyridin-2-amines has been developed. This process involves oxidative cyclization, decarboxylation, and iodination, offering advantages such as a wide substrate scope and metal-free conditions (Zhou et al., 2019).

Chemoselective Iodination : Research has shown the synthesis of 3- and 8-Iodoimidazo[1,2-a]pyridines from imidazo[1,2-a]pyridine under various conditions, demonstrating the importance of molecular electrostatic potential calculations in understanding the chemoselectivity of substitution reactions (Zhao et al., 2018).

Iodine-Promoted Oxidative Reactions : An iodine-promoted sequential dual oxidative Csp3–H amination/Csp3–H iodination process has been developed for constructing 1-iodoimidazo[1,5-a]pyridines. This approach is significant for its moderate to good yields and the proposed mechanism involving iodination and Kornblum oxidation (Wu et al., 2016).

Reactivity and Applications

Suzuki Cross-Coupling Reactivity : The reactivity of various 2-substituted-3-iodoimidazo[1,2-a]pyridines in Suzuki cross-coupling reactions has been studied, revealing that the nature of the substituent greatly influences reactivity. This research highlights the potential for efficient syntheses of complex compounds (Enguehard et al., 2000).

Electrochemical Oxidative Iodination : An innovative electrochemical oxidative iodination method using NaI as an iodine source has been realized. This metal-free and oxidant-free approach is efficient for preparing 3-iodoimidazo[1,2-a]pyridines derivatives (Park et al., 2020).

Aqueous Media Synthesis : A sustainable approach to synthesizing 2-arylimidazo[1,2-a]pyridine derivatives in aqueous media using iodine as a catalyst has been introduced. This protocol emphasizes environmental sustainability and the potential for large-scale synthesis (Bhutia et al., 2020).

Structural Analysis : X-ray structural investigations of 2-phenylimidazo[1,2-a]pyridine and related salts have been performed, providing insights into the charge distribution and electronic structure of these compounds (Tafeenko et al., 1996).

Radiolabeling for Imaging : The development of radioiodinated 2-phenylimidazo[1,2-a]pyridine derivatives has been explored for non-invasive imaging of amyloid plaques, demonstrating potential applications in Alzheimer’s disease research (Yousefi et al., 2012).

Safety And Hazards

Orientations Futures

Imidazo[1,2-a]pyridines have been recognized for their wide use as the core structure in many different drugs . The development of synthetic strategies for the functionalization of imidazo[1,2-a]pyridine from readily available starting materials is important . Subtle changes in the structure of imidazo-pyridines and -pyrimidines dramatically alter both the intracellular targeting of these compounds and their effects in vivo .

Propriétés

IUPAC Name |

2-iodoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSBDQCXPSOHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodoimidazo[1,2-a]pyridine | |

CAS RN |

1373338-15-8 | |

| Record name | 2-iodoimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

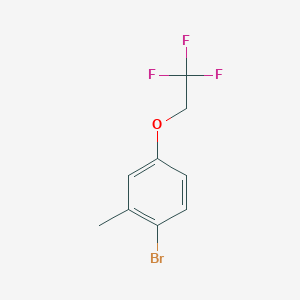

![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)

![5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1403090.png)

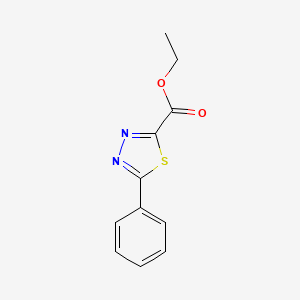

![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)

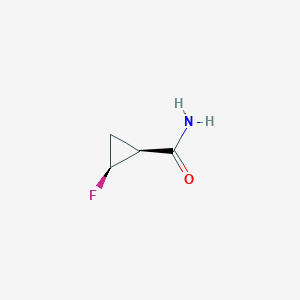

![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)